3-(3,4-Dimethylphenoxy)propanoic acid
Description
3-(3,4-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 It is characterized by a propanoic acid backbone substituted with a 3,4-dimethylphenoxy group
Properties
IUPAC Name |
3-(3,4-dimethylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-4-10(7-9(8)2)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFLEOPCOYQELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25173-39-1 | |
| Record name | 3-(3,4-dimethylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenoxy)propanoic acid typically involves the reaction of 3,4-dimethylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 3,4-dimethylphenol attacks the electrophilic carbon of 3-chloropropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 3-(3,4-dimethylphenoxy)propanol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
3-(3,4-Dimethylphenoxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenoxy)propanoic acid
- 3-(2,4,5-Trimethylphenoxy)propanoic acid
- 2-Hydroxy-3-(2-methylphenoxy)propanoic acid
- 2-(2-Methylphenoxy)propanoic acid
Uniqueness
3-(3,4-Dimethylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenoxy group, which influences its chemical reactivity and interaction with biological targets. This distinct structure can result in different physical, chemical, and biological properties compared to its analogs.
Biological Activity
3-(3,4-Dimethylphenoxy)propanoic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C11H14O3
- IUPAC Name: this compound
Synthesis:
The synthesis typically involves a nucleophilic substitution reaction between 3,4-dimethylphenol and 3-chloropropanoic acid under basic conditions. This method is scalable for industrial production using continuous flow reactors to enhance yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Below are the key findings from various studies:
Antimicrobial Activity
- Mechanism: The compound has been studied for its ability to interact with microbial targets, potentially through binding to specific receptors or enzymes.
- Findings: In vitro studies have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 µg/mL .
Anticancer Activity
- Cytotoxicity Studies: Research has shown that this compound can reduce cell viability in cancer cell lines. For example, it exhibited a cytotoxic effect on Caco-2 cells with a viability reduction of approximately 39.8% compared to untreated controls .
- Cell Line Specificity: The compound's activity appears to be structure-dependent, with variations in substituents affecting its potency against different cancer cell lines.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/Effect Level | Reference |
|---|---|---|---|
| Antimicrobial | MRSA | 2 µg/mL | |
| Anticancer | Caco-2 cells | 39.8% viability | |
| Antifungal | Candida auris | Greater than fluconazole |
Case Studies
-
Antimicrobial Efficacy Against Drug-resistant Strains:
A study highlighted the compound's effectiveness against vancomycin-resistant Enterococcus faecium (VRE), suggesting potential as a scaffold for developing new antimicrobial agents targeting resistant pathogens . -
Cytotoxic Effects on Cancer Cells:
In another investigation, varying concentrations of this compound were tested on different cancer cell lines. At higher concentrations (75 µM), it caused significant cytotoxicity, while at lower doses (25 µM), it increased cell viability by over 100%, indicating a complex interaction with cellular pathways .
The precise mechanism through which this compound exerts its biological effects is still under investigation. It is believed that the compound may function as a ligand for specific receptors or enzymes involved in cellular signaling pathways. This interaction could modulate various biological processes such as apoptosis in cancer cells or inhibit bacterial growth by targeting essential microbial functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
